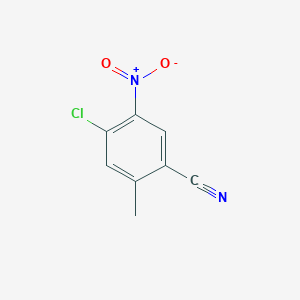

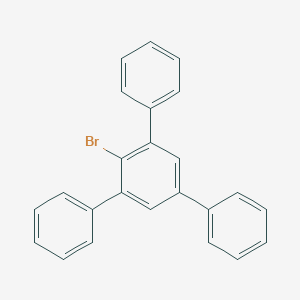

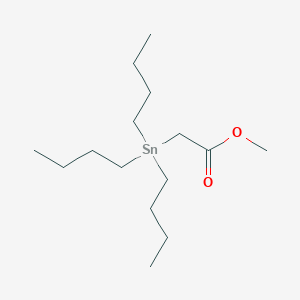

![molecular formula C8H16N2 B174135 (R)-八氢-1H-吡啶并[1,2-a]吡嗪 CAS No. 179605-64-2](/img/structure/B174135.png)

(R)-八氢-1H-吡啶并[1,2-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .

Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .科学研究应用

Optical Properties and Bioimaging

The unique optical properties of derivatives of pyrido[1,2-a]pyrazine, such as deep blue emission in aggregated and solid states, make them suitable for bioimaging applications . These compounds can be used as organic fluorophores in biomedical research, aiding in disease diagnosis and visualization of cellular processes.

Anti-Inflammatory Agents

Some pyrrolo[1,2-a]pyrazine derivatives have shown potential as anti-inflammatory agents . These compounds could be developed into medications that help reduce inflammation in various medical conditions, potentially offering new treatments for diseases with inflammatory components.

Synthetic Methods Development

The pyrido[1,2-a]pyrazine scaffold is versatile in organic synthesis and drug development . Researchers have been exploring synthetic methods to create novel compounds using this scaffold, which could lead to the discovery of new drugs with various biological activities.

Aggregation-Induced Emission (AIE)

Compounds based on pyrido[1,2-a]pyrazine can exhibit aggregation-induced emission, a property that is highly valuable in the development of new organic materials . AIE-active materials are useful in creating high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Pharmacological Activities

Pyridazine and pyridazinone derivatives, which are related to pyrido[1,2-a]pyrazine, have a wide range of pharmacological activities . These activities include antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects, among others.

Agrochemical Applications

Pyridazinone derivatives, which share a similar structure to pyrido[1,2-a]pyrazine, are known for their use in agrochemicals . These compounds can be used as herbicides and insecticides, playing a crucial role in crop protection and management.

Fluorescence Intensity Enhancement

The fusion of additional rings into the pyrido[1,2-a]pyrazine scaffold can lead to a remarkable increase in the intensity of blue fluorescence . This property is beneficial for developing new fluorescent probes for research and diagnostic purposes.

Cell Permeability and Phototoxicity

Derivatives of pyrido[1,2-a]pyrazine have been noted for good cell permeability and negligible phototoxicity . This makes them suitable candidates for designing probes and agents for cellular imaging without causing damage to the cells.

安全和危害

未来方向

属性

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

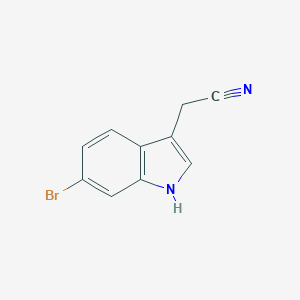

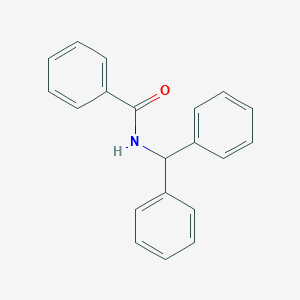

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

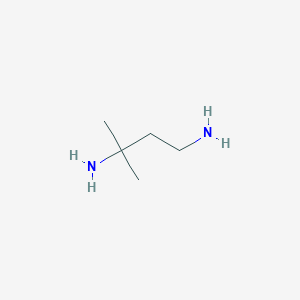

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)